N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide
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Overview
Description
N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzene ring substituted with a hydroxyl group, a methoxy group, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxy-4-methoxybenzoic acid and N-methyl-N-phenylamine.
Amidation Reaction: The carboxylic acid group of 2-hydroxy-4-methoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of N-methyl-N-phenylamine to form the amide bond.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide can undergo oxidation to form a quinone derivative.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural features allow it to interact with specific biological targets, making it a candidate for drug development.
Medicine: this compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of certain diseases. Its ability to modulate biological pathways makes it a subject of interest in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide involves its interaction with specific molecular targets. The hydroxyl and methoxy groups on the benzene ring allow it to form hydrogen bonds and hydrophobic interactions with enzymes and receptors. This binding can inhibit the activity of certain enzymes or modulate receptor signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
N-Methyl-N-phenylbenzamide: Lacks the hydroxyl and methoxy groups, resulting in different chemical and biological properties.
2-Hydroxy-4-methoxybenzamide: Lacks the N-methyl-N-phenyl substitution, affecting its reactivity and applications.
N-Methyl-N-phenyl-4-methoxybenzamide:
Uniqueness: N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring, along with the N-methyl-N-phenyl substitution. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-hydroxy-4-methoxy-N-methyl-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-16(11-6-4-3-5-7-11)15(18)13-9-8-12(19-2)10-14(13)17/h3-10,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCFRGJCANVPKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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